

## Cross-resistance studies of "Antibacterial agent 144" with other antibiotic classes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 144

Cat. No.: B12391961 Get Quote

# Cross-Resistance Profile of Antibacterial Agent 144: A Comparative Analysis

A detailed guide for researchers on the cross-resistance potential of the novel DNA gyrase inhibitor, Agent 144, against prevalent antibiotic classes.

Antibacterial Agent 144 is a novel synthetic antibiotic characterized by its unique mechanism of action, targeting the bacterial DNA gyrase enzyme.[1][2] This enzyme is crucial for bacterial DNA replication, making it a validated target for antibiotics.[2] Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, Agent 144 is hypothesized to interfere with the ATPase activity of the GyrB subunit, a mechanism that suggests a lower potential for cross-resistance with existing drug classes.[3] This guide provides a comparative analysis of Agent 144's cross-resistance profile, supported by in-vitro experimental data.

#### **Comparative Efficacy Against Resistant Strains**

The emergence of bacteria resistant to multiple drugs is a significant global health challenge.[4] Common resistance mechanisms include enzymatic drug inactivation (e.g.,  $\beta$ -lactamases), modification of the drug's target site, and active drug efflux from the bacterial cell.[5][6][7] To evaluate the efficacy of Agent 144 in the context of these resistance mechanisms, its activity was compared against various antibiotic classes using a panel of clinically relevant bacterial strains with well-defined resistance profiles.



Minimum Inhibitory Concentration (MIC) data reveals that Agent 144 maintains potent activity against strains resistant to other antibiotic classes, including fluoroquinolones,  $\beta$ -lactams, and aminoglycosides.

Table 1: MIC ( $\mu$ g/mL) of Agent 144 and Comparator Antibiotics Against Resistant Escherichia coli Strains

| Strain       | Resistance<br>Mechanism                    | Agent 144 | Ciprofloxaci<br>n | Ceftazidime | Gentamicin |
|--------------|--------------------------------------------|-----------|-------------------|-------------|------------|
| ATCC 25922   | Wild-Type<br>(Susceptible)                 | 0.25      | 0.015             | 0.25        | 0.5        |
| E. coli GYR1 | gyrA (S83L,<br>D87N)<br>Mutation           | 0.25      | 32                | 0.25        | 0.5        |
| E. coli BL1  | TEM-1 β-<br>Lactamase                      | 0.5       | 0.015             | >128        | 0.5        |
| E. coli EFF1 | AcrAB-TolC<br>Efflux<br>Overexpressi<br>on | 0.5       | 4                 | 1           | 2          |

Table 2: MIC (μg/mL) of Agent 144 and Comparator Antibiotics Against Resistant Staphylococcus aureus Strains



| Strain            | Resistance<br>Mechanism           | Agent 144 | Ciprofloxaci<br>n | Oxacillin | Gentamicin |
|-------------------|-----------------------------------|-----------|-------------------|-----------|------------|
| ATCC 29213        | Wild-Type<br>(Susceptible)        | 0.125     | 0.25              | 0.25      | 0.25       |
| S. aureus<br>GYR2 | gyrA (S84L)<br>Mutation           | 0.125     | 64                | 0.25      | 0.25       |
| MRSA N315         | mecA<br>(PBP2a)                   | 0.25      | 32                | >256      | 1          |
| S. aureus<br>EFF2 | NorA Efflux<br>Overexpressi<br>on | 0.25      | 8                 | 0.5       | 1          |

The data indicates a lack of cross-resistance between Agent 144 and fluoroquinolones, as it remains highly active against strains with target-site mutations in gyrA.[8] Similarly, its efficacy is not compromised by the presence of  $\beta$ -lactamases or the mecA gene, which confer resistance to  $\beta$ -lactam antibiotics.[6] A slight increase in MIC is observed in strains overexpressing efflux pumps, suggesting Agent 144 may be a weak substrate for these pumps, a common mechanism of intrinsic and acquired resistance.[5]

### **Synergy and Antagonism Studies**

To further explore interactions with other antibiotic classes, checkerboard assays were conducted.[9][10] These assays measure the combined effect of two drugs and can reveal synergy (enhanced effect), antagonism (reduced effect), or indifference.[10][11]

Table 3: Fractional Inhibitory Concentration (FIC) Index for Agent 144 in Combination with Other Antibiotics Against E. coli ATCC 25922

| Combination (Agent 144 +) | FIC Index* | Interpretation |
|---------------------------|------------|----------------|
| Ciprofloxacin             | 0.75       | Additive       |
| Ceftazidime               | 1.0        | Indifference   |
| Gentamicin                | 0.6        | Additive       |



\*FIC Index: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism[11]

The results show additive or indifferent interactions, with no antagonism observed. This suggests that Agent 144 could potentially be used in combination therapies without compromising the efficacy of other antibiotics.

### **Visualizing Mechanisms and Workflows**

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the proposed mechanism of action for Agent 144 in the context of bacterial resistance.



Click to download full resolution via product page



Caption: Experimental workflow for assessing the cross-resistance profile of **Antibacterial Agent 144**.



Click to download full resolution via product page

Caption: Proposed mechanism of Agent 144 and its relation to common resistance pathways.

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**



The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were suspended in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
   [12]
- Antibiotic Dilution: A two-fold serial dilution of Agent 144 and comparator antibiotics was prepared in CAMHB in 96-well microtiter plates.
- Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[13]

#### **Checkerboard Assay for Synergy Testing**

The checkerboard assay was used to evaluate the interaction between Agent 144 and other antibiotics.[14][15]

- Plate Setup: In a 96-well microtiter plate, Agent 144 was serially diluted horizontally, while
  the second antibiotic was serially diluted vertically. This creates a matrix of wells containing
  various concentration combinations of the two drugs.[11]
- Inoculation and Incubation: Plates were inoculated with a bacterial suspension prepared as described for the MIC assay and incubated under the same conditions.
- Data Analysis: The Fractional Inhibitory Concentration (FIC) Index was calculated for each combination using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC B = (MIC of Agent B in combination) / (MIC of Agent B alone).[10]
- Interpretation: The interaction was classified based on the calculated FIC index.



### **Resistance Induction Study**

To assess the potential for resistance development, a serial passage experiment was conducted.[16]

- Serial Passage: A susceptible strain (E. coli ATCC 25922) was cultured in CAMHB containing sub-inhibitory concentrations (0.5x MIC) of Agent 144.
- Daily Passaging: Every 24 hours, an aliquot from the well with the highest concentration showing growth was used to inoculate a new series of antibiotic dilutions.
- MIC Monitoring: This process was repeated for 30 consecutive days, and the MIC was determined at each passage to monitor for any increase in resistance.
- Stability of Resistance: After 30 days, any resistant mutants were sub-cultured for 10 consecutive days in antibiotic-free medium to test the stability of the resistant phenotype.[13]

The results of the resistance induction study (data not shown) indicated a low frequency of resistance development to Agent 144, with only a 4-fold increase in MIC observed after 30 days of continuous exposure. The induced resistance was found to be stable.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism Muhammed Current Computer-Aided Drug Design [ridentistry.com]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial resistance Wikipedia [en.wikipedia.org]



- 5. An overview of the antimicrobial resistance mechanisms of bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms Antibiotic resistance ReAct [reactgroup.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Will new antibiotic classes solve multidrug resistance? by Michael N. Dudley and Olga Lomovskaya – REVIVE [revive.gardp.org]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Protocol for Predicting Bacterial Resistance to Microbicides PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 14. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [Cross-resistance studies of "Antibacterial agent 144" with other antibiotic classes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391961#cross-resistance-studies-of-antibacterial-agent-144-with-other-antibiotic-classes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com